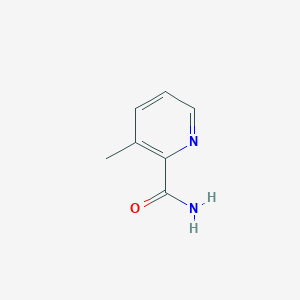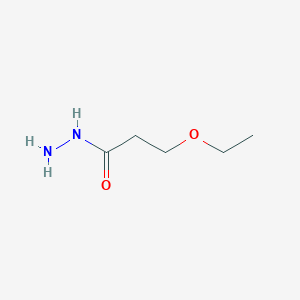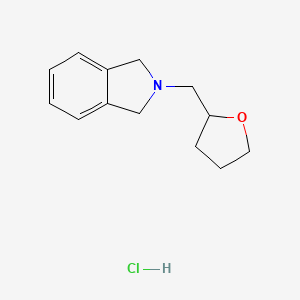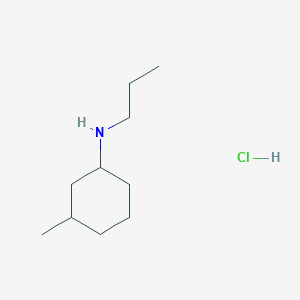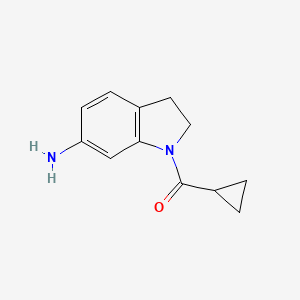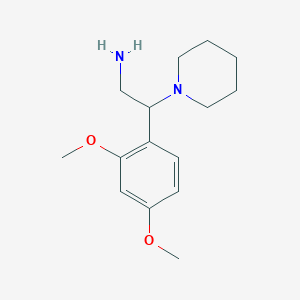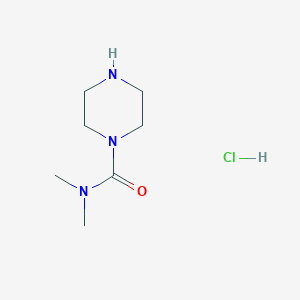
N,N-dimethylpiperazine-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylpiperazine-1-carboxamide hydrochloride, or DMPCH, is an organic compound that has a wide range of uses in the scientific community. It is a colorless solid that is soluble in water and is used in a variety of experiments and applications. DMPCH is commonly used in the synthesis of a variety of organic compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Piperidines and piperazines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
For instance, N,N′-dialkylpiperazine are kinase inhibitors used in the treatment of various types of cancers . Bosutinib and Ponatinib are examples of such drugs .
-
Histamine H3 and Sigma-1 Receptor Antagonists
- Summary : Piperazine and piperidine derivatives have been found to act as antagonists for Histamine H3 and Sigma-1 receptors . These compounds have shown promising antinociceptive properties, which means they can potentially be used for pain relief .
- Methods : The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors . Molecular modeling techniques were used to identify the putative protein-ligand interactions responsible for their high affinity .
- Results : Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors, with the highest binding preference to sigma-1 receptors for compounds 5, 11, and 12 . These ligands turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .
-
C–H Functionalization of Piperazines
- Summary : Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process allows for the synthesis of functionalized piperazines, which can be used in drug discovery .
- Methods : The study presents an overview of the recent synthetic methods to afford functionalized piperazines with a focus on C–H functionalization .
- Results : The C–H functionalization of piperazines has led to the development of diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . It is also a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
-
Antinociceptive Properties
- Summary : Piperazine and piperidine derivatives have been found to act as antagonists for Histamine H3 and Sigma-1 receptors . These compounds have shown promising antinociceptive properties, which means they can potentially be used for pain relief .
- Methods : The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors . Molecular modeling techniques were used to identify the putative protein-ligand interactions responsible for their high affinity .
- Results : Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors, with the highest binding preference to sigma-1 receptors for compounds 5, 11, and 12 . These ligands turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .
-
C–H Functionalization of Piperazines
- Summary : Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process allows for the synthesis of functionalized piperazines, which can be used in drug discovery .
- Methods : The study presents an overview of the recent synthetic methods to afford functionalized piperazines with a focus on C–H functionalization .
- Results : The C–H functionalization of piperazines has led to the development of diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . It is also a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
Propiedades
IUPAC Name |
N,N-dimethylpiperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-9(2)7(11)10-5-3-8-4-6-10;/h8H,3-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAWLWDCEUALHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCNCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N-dimethylpiperazine-1-carboxamide hydrochloride | |
CAS RN |
215453-80-8 |
Source


|
| Record name | N,N-dimethylpiperazine-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)
